1-[2-Methyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
Overview
Description
1-[2-Methyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by its unique structure, which includes a pyridine ring and a dihydropyrimidobenzimidazole moiety.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-(pyridin-2-yl)-1,4-dihydropyrimidine with benzimidazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques. The reaction conditions are carefully monitored, including temperature, pressure, and pH, to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-Methyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
Pyridinylbenzimidazole: Contains a pyridine ring fused to the benzimidazole core.
Uniqueness
1-[2-Methyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for diverse chemical reactivity and a broad range of applications in various fields.
Properties
IUPAC Name |
1-(2-methyl-4-pyridin-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-16(12(2)23)17(14-8-5-6-10-19-14)22-15-9-4-3-7-13(15)21-18(22)20-11/h3-10,17H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSZYFSVZXFOQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=N4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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